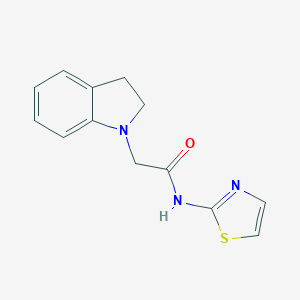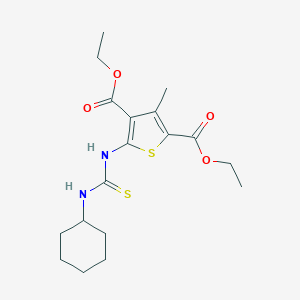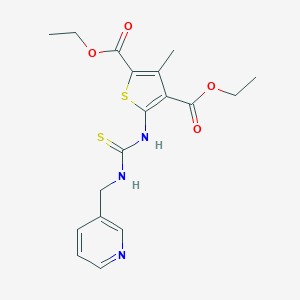![molecular formula C19H20N2O6S2 B274952 Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate, also known as BDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDD is a thiophene derivative that has a unique structure, making it an interesting compound for researchers to explore.
Mécanisme D'action
The mechanism of action of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate is not fully understood, but studies have shown that it has multiple targets in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of proteasomes, enzymes that are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, leading to programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to inhibit the activity of proteasomes, leading to a reduction in protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate in lab experiments is its unique structure, which makes it an interesting compound for researchers to explore. Additionally, this compound has been shown to have multiple targets in cancer cells, making it a potential candidate for the development of anti-cancer agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate. One direction is the development of this compound as an anti-cancer agent. Studies have shown that this compound has promising results as an inhibitor of cancer cell growth, and further research is needed to determine its potential as a cancer treatment. Another direction is the study of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, and further research is needed to determine its potential as an anti-inflammatory agent. In addition, further research is needed to determine the potential of this compound in material science and environmental science.
Méthodes De Synthèse
The synthesis of Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate involves a multi-step process, which includes the reaction of 5-methyl-2-thiophene carboxylic acid with thionyl chloride to form 5-methyl-2-thiophene carboxylic acid chloride. This intermediate compound then reacts with diethyl malonate to form diethyl 5-methyl-2-thiophene carboxylate. The next step involves the reaction of diethyl 5-methyl-2-thiophene carboxylate with potassium thiocyanate to form diethyl 5-methyl-2-thiophene carboxylate thiocyanate. Finally, the reaction of diethyl 5-methyl-2-thiophene carboxylate thiocyanate with 1,3-benzodioxole-5-amine results in the formation of this compound.
Applications De Recherche Scientifique
Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In material science, this compound has been studied for its potential use in organic electronic devices. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic field-effect transistors and organic solar cells.
In environmental science, this compound has been studied for its potential use in water treatment. This compound has been shown to be an effective adsorbent for the removal of heavy metals from water. Studies have also shown that this compound can be used for the removal of organic pollutants from water.
Propriétés
Formule moléculaire |
C19H20N2O6S2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
diethyl 5-(1,3-benzodioxol-5-ylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H20N2O6S2/c1-4-24-17(22)14-10(3)15(18(23)25-5-2)29-16(14)21-19(28)20-11-6-7-12-13(8-11)27-9-26-12/h6-8H,4-5,9H2,1-3H3,(H2,20,21,28) |
Clé InChI |
QWONPBJWLPENBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-phenyl-6-prop-2-enylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B274907.png)
![methyl 2-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274909.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274911.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-](/img/structure/B274917.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)

